5-Chloro-2-methoxy-N-[2-(4-methoxy-3-methylaminothiocarbonylaminosulfonylphenyl)ethyl]benzamide sodium salt
Compound Description: This compound is a crystalline sodium salt of a substituted benzamide. The paper describes different crystalline forms of this compound and methods for their preparation. It is disclosed as an invention related to pharmaceutical compositions and their uses. []
Compound Description:This compound, identified as JC-171, functions as a novel inhibitor of the NLRP3 inflammasome. It demonstrates dose-dependent inhibition of LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages. [] In vivo studies using mice show its ability to inhibit the NLRP3 inflammasome, delay the progression, and reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of MS. []
Relevance:This compound shares the core structure of 5-chloro-2-methoxybenzamide with the target compound, 5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide. It differs in the substituent on the nitrogen atom, having a hydroxysulfamoylphenethyl group instead of the methylthiophenyl group. []
Compound Description:This compound, Venetoclax N-oxide (VNO), is identified as a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor. [] It is formed during oxidative stress degradation and can be synthesized by oxidizing Venetoclax with m-CPBA. [] Further reaction of VNO with water under reflux conditions leads to the formation of Venetoclax hydroxylamine impurity (VHA). []
Relevance:While both Venetoclax N-oxide and the target compound, 5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide, contain a benzamide moiety, their overall structures differ considerably. The paper focuses on the oxidative degradation pathway of Venetoclax, and its connection to 5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide is limited. []
Compound Description:This compound, Venetoclax hydroxylamine impurity (VHA), is another potential oxidative impurity of Venetoclax. [] It forms from Venetoclax N-oxide via Meisenheimer rearrangement upon heating with water. [] Like VNO, this compound also serves as a relevant reference standard in the manufacturing of Venetoclax API and tablets. []
Relevance: Similar to VNO, Venetoclax hydroxylamine impurity also contains a benzamide moiety but possesses a very different overall structure compared to the target compound, 5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide. Its relevance to the target compound is limited to its shared benzamide group and its origin from Venetoclax degradation, as discussed in the paper. []
Relevance:Compound 30 shares the 5-chloro-2-methoxybenzamide core with the target compound, 5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide. The main difference lies in the substituent on the nitrogen atom. Compound 30 has a (3-fluorophenyl)sulfamoyl)phenethyl group attached to the nitrogen, while the target compound has a 2-(methylthio)phenyl group. []
Compound Description:Compound 4, like Compound 30, displays significant potential as a PD-L1 inhibitor, showcasing notable in vitro activity with over 50% inhibition in a screening ELISA assay. [] Notably, this compound exhibits a high safety profile with no cytotoxic effects observed against fibroblast cell lines. [] Unlike Compound 30, Compound 4 demonstrates anti-proliferative activity, particularly against the PC-3 cell line (66.640% inhibition). []
Compound Description:Identified as a potential PD-L1 inhibitor, Compound 17 displays promising in vitro activity with over 50% inhibition in a screening ELISA assay. [] It demonstrates a good safety profile with no cytotoxic effects against fibroblast cell lines. [] Similar to Compound 30, it shows limited anti-proliferative activity against other cell lines tested. []
Relevance:Compound 17, along with Compounds 4 and 30, belongs to the same series of 5-chloro-2-methoxybenzamide derivatives investigated for their PD-L1 inhibitory potential. [] Unlike the target compound's 2-(methylthio)phenyl substituent, Compound 17 has a (4-methylphenyl)sulfamoyl)phenethyl group attached to the nitrogen. []
Compound Description:Compound 31 exhibits promising in vitro activity as a PD-L1 inhibitor, exceeding 50% inhibition in a screening ELISA assay. [] It displays a favorable safety profile with no cytotoxic effects against fibroblast cell lines. [] Unlike Compounds 4, 17, and 30, Compound 31 demonstrates significant anti-proliferative activity against various cell lines, including MCF7, DU-145, and PC-3. []
Relevance:This compound, part of the 5-chloro-2-methoxybenzamide derivative series studied for PD-L1 inhibition, differs structurally from the target compound in its N-substituent. Compound 31 features a (4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl group attached to the nitrogen, unlike the target compound's 2-(methylthio)phenyl group. []
Compound Description:Demonstrating promising potential as a PD-L1 inhibitor, Compound 7 exhibits notable in vitro activity with over 50% inhibition in a screening ELISA assay. [] Similar to other compounds in this series, it shows no cytotoxic effects against fibroblast cell lines, indicating a favorable safety profile. [] Furthermore, it shows limited anti-proliferative activity against the tested cell lines, except for the PC-3 cell line, where it exhibits notable activity. []
Relevance:Belonging to the same 5-chloro-2-methoxybenzamide derivative series as Compounds 4, 17, 30, and 31, Compound 7 differs from the target compound in its N-substituent. Instead of the target compound's 2-(methylthio)phenyl group, it features a (2,4-difluorophenyl)sulfamoyl)benzyl group. []
5-Chloro-2-methoxybenzamide
Compound Description:This compound is a key degradation product of glibenclamide, formed under acidic hydrolytic conditions (0.1 M HCl, 85°C). []
Relevance:This compound constitutes the core structure of the target compound, 5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide. The target compound simply adds a 2-(methylthio)phenyl group to the nitrogen of 5-chloro-2-methoxybenzamide. []
Compound Description:Identified as a major degradation product of glibenclamide, this compound forms under both acidic (0.1 M HCl, 85°C) and basic (0.1 M NaOH, 85°C) hydrolytic conditions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.